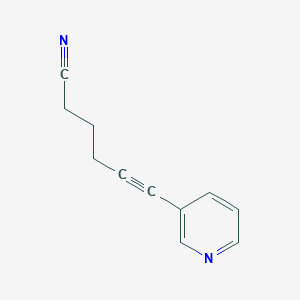

6-(3-Pyridinyl)-5-hexynenitrile

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

88940-62-9 |

|---|---|

Molecular Formula |

C11H10N2 |

Molecular Weight |

170.21 g/mol |

IUPAC Name |

6-pyridin-3-ylhex-5-ynenitrile |

InChI |

InChI=1S/C11H10N2/c12-8-4-2-1-3-6-11-7-5-9-13-10-11/h5,7,9-10H,1-2,4H2 |

InChI Key |

VWMHGNWGUWDADD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)C#CCCCC#N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-(3-Pyridinyl)-5-hexynenitrile

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide for the synthesis of 6-(3-Pyridinyl)-5-hexynenitrile, a molecule of interest for its potential applications in medicinal chemistry and drug development. The synthetic protocol detailed herein is based on the robust and versatile Sonogashira coupling reaction, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.

Introduction

This compound is a heterocyclic compound featuring both a pyridine ring and a nitrile functional group, linked by a hexynenitrile scaffold. Such structures are valuable building blocks in the synthesis of more complex molecules with potential biological activity. The Sonogashira coupling provides a direct and efficient method for the synthesis of this target molecule by coupling a terminal alkyne with an aryl halide.[1][2][3] This guide outlines a proposed synthesis utilizing commercially available starting materials, 3-iodopyridine and 5-hexynenitrile.[4][5][6]

Proposed Synthetic Pathway: Sonogashira Coupling

The core of this synthetic protocol is the palladium- and copper-cocatalyzed cross-coupling of 3-iodopyridine with 5-hexynenitrile.[2][3][7] The reaction proceeds under mild conditions and is generally tolerant of a variety of functional groups.[2]

Caption: Proposed Sonogashira coupling reaction for the synthesis of this compound.

Quantitative Data and Reaction Parameters

The following table summarizes the key quantitative data for the proposed synthesis of this compound.

| Parameter | Value | Notes |

| Reactants | ||

| 3-Iodopyridine | 1.0 eq | Commercially available.[6][8][9] |

| 5-Hexynenitrile | 1.2 eq | Commercially available.[4][5][10][11] A slight excess is used to ensure complete consumption of the aryl halide. |

| Catalysts & Reagents | ||

| Pd(PPh₃)₂Cl₂ (catalyst) | 2.5 mol% | A common and effective palladium catalyst for Sonogashira couplings.[3] Other palladium sources like Pd(CF₃COO)₂ can also be used.[1] |

| PPh₃ (ligand) | 5.0 mol% | Triphenylphosphine is often used as a ligand to stabilize the palladium catalyst.[1] |

| CuI (co-catalyst) | 5.0 mol% | Copper(I) iodide is a crucial co-catalyst that facilitates the reaction by forming a copper acetylide intermediate.[2][3] |

| Triethylamine (base) | 2.0 eq | Acts as a base to neutralize the hydrogen iodide formed during the reaction and can also serve as a solvent.[2] |

| Solvent | ||

| N,N-Dimethylformamide (DMF) | 5 mL per mmol of 3-iodopyridine | A suitable polar aprotic solvent for Sonogashira reactions.[1] |

| Reaction Conditions | ||

| Temperature | 100 °C | A common temperature for Sonogashira couplings involving less reactive aryl halides.[1] |

| Reaction Time | 3-24 hours | The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). |

| Atmosphere | Inert (Nitrogen or Argon) | An inert atmosphere is recommended to prevent oxidation of the catalyst and homo-coupling of the alkyne. |

| Expected Yield | 70-95% | Based on similar Sonogashira coupling reactions reported in the literature.[1] Actual yield may vary depending on the specific conditions and purification. |

Experimental Protocol

Materials and Equipment:

-

Round-bottom flask equipped with a magnetic stir bar and reflux condenser

-

Inert atmosphere setup (Nitrogen or Argon)

-

Heating mantle with temperature control

-

Standard laboratory glassware

-

3-Iodopyridine

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triphenylphosphine (PPh₃)

-

Triethylamine (Et₃N), distilled

-

N,N-Dimethylformamide (DMF), anhydrous

-

Solvents for workup and chromatography (e.g., ethyl acetate, hexanes, dichloromethane)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup:

-

To a dry, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen), add bis(triphenylphosphine)palladium(II) dichloride (0.025 mmol), copper(I) iodide (0.05 mmol), and triphenylphosphine (0.05 mmol).

-

Add anhydrous N,N-dimethylformamide (5 mL) and stir the mixture for 10-15 minutes at room temperature until the catalysts have dissolved.

-

-

Addition of Reactants:

-

To the catalyst mixture, add 3-iodopyridine (1.0 mmol) and 5-hexynenitrile (1.2 mmol).

-

Finally, add distilled triethylamine (2.0 mmol) to the reaction mixture.

-

-

Reaction Execution:

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the progress of the reaction by TLC or GC-MS at regular intervals. The reaction is typically complete within 3 to 24 hours.

-

-

Workup and Purification:

-

Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and water.

-

Separate the organic layer and wash it sequentially with saturated aqueous ammonium chloride solution (to remove copper salts) and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

-

-

Characterization:

-

The structure and purity of the final product should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Safety Precautions

-

Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

The reaction should be performed in a well-ventilated fume hood.

-

Palladium compounds and organic solvents are toxic and flammable. Avoid inhalation and contact with skin.

-

Triethylamine is a corrosive and flammable liquid.

This detailed guide provides a robust starting point for the synthesis of this compound. Researchers may need to optimize the reaction conditions to achieve the best results in their specific laboratory setting.

References

- 1. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 5-Hexynenitrile | C6H7N | CID 139852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. 3-Iodopyridine, 99% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. Sonogashira Coupling [organic-chemistry.org]

- 8. 3-Iodopyridine 1120-90-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. 3-Iodopyridine, 99% | Fisher Scientific [fishersci.ca]

- 10. 5-Hexynenitrile 97 14918-21-9 [sigmaaldrich.com]

- 11. 5-Hexynenitrile 97 14918-21-9 [sigmaaldrich.com]

A Technical Guide to the Synthesis of 6-(3-Pyridinyl)-5-hexynenitrile

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of a proposed synthetic route for 6-(3-pyridinyl)-5-hexynenitrile. The synthesis is based on the well-established Sonogashira coupling reaction, a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This guide presents a plausible and detailed experimental protocol, quantitative data based on analogous reactions, and visualizations of the synthetic pathway and experimental workflow.

Proposed Synthetic Pathway: Sonogashira Coupling

The synthesis of this compound can be efficiently achieved via a palladium-catalyzed Sonogashira coupling reaction. This approach involves the cross-coupling of a 3-halopyridine with 5-hexynenitrile in the presence of a palladium catalyst, a copper(I) co-catalyst, and a suitable base. The general reaction scheme is presented below:

Caption: Proposed Sonogashira coupling for the synthesis of this compound.

The Sonogashira reaction is widely used in organic synthesis due to its mild reaction conditions and tolerance of various functional groups.[1] The reaction typically proceeds at room temperature in the presence of a base, which also often serves as the solvent.[1]

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of this compound based on typical Sonogashira coupling reactions found in the literature.

| Parameter | Value | Reference |

| Reactants | ||

| 3-Iodopyridine | 1.0 equiv | Based on general Sonogashira protocols |

| 5-Hexynenitrile | 1.1 - 1.5 equiv | [2] |

| Catalysts | ||

| Pd(PPh₃)₂Cl₂ | 0.5 - 2 mol% | [2] |

| CuI | 1 - 5 mol% | [3] |

| Reaction Conditions | ||

| Solvent | Triethylamine (TEA) or THF/TEA | [1][3] |

| Base | Triethylamine (TEA) | [1][3] |

| Temperature | Room Temperature to 55 °C | [1][2] |

| Reaction Time | 3 - 24 hours | [2][3] |

| Yield | ||

| Isolated Yield | 75 - 95% | [4] (for a similar coupling) |

Experimental Protocol

This section provides a detailed, step-by-step protocol for the synthesis of this compound via a Sonogashira coupling reaction.

Materials:

-

3-Iodopyridine

-

5-Hexynenitrile

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA), anhydrous

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, condenser, and an inert gas inlet, add 3-iodopyridine (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.01 equiv), and copper(I) iodide (0.02 equiv).

-

Solvent and Base Addition: Evacuate and backfill the flask with an inert gas three times. Add anhydrous triethylamine (solvent and base). If co-solvent is needed, a mixture of THF and triethylamine can be used.[1][3]

-

Reactant Addition: To the stirring suspension, add 5-hexynenitrile (1.2 equiv) via syringe.

-

Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). If the reaction is sluggish, gentle heating to 40-55 °C may be applied.[2]

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

-

Extraction: Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate. Separate the layers and extract the aqueous layer with ethyl acetate (3 x).

-

Washing: Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.[3]

-

Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure this compound.[3]

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General experimental workflow for the synthesis of this compound.

Concluding Remarks

The Sonogashira coupling provides a reliable and high-yielding route for the synthesis of this compound. The mild reaction conditions and the commercial availability of the necessary precursors make this an attractive method for both small-scale laboratory synthesis and potential scale-up operations. While copper co-catalysts are generally used to increase reactivity, copper-free variations of the Sonogashira reaction have been developed to prevent the undesired formation of alkyne homocoupling products.[1] Researchers may consider these alternatives depending on the specific requirements of their synthetic goals. The protocol and data presented in this guide are intended to serve as a foundational resource for the successful synthesis of this and structurally related compounds.

References

An In-depth Technical Guide to the Chemical Properties and Plausible Synthesis of 6-(3-Pyridinyl)-5-hexynenitrile

Core Chemical Properties

While specific experimentally determined properties for 6-(3-Pyridinyl)-5-hexynenitrile are not widely reported, its basic molecular attributes can be calculated. Other physical properties remain to be determined empirically.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀N₂ | Calculated |

| Molecular Weight | 170.21 g/mol | Calculated |

| CAS Number | 132739-72-7 | Registry Data |

| Appearance | Not Available | - |

| Melting Point | Not Available | - |

| Boiling Point | Not Available | - |

| Solubility | Not Available | - |

| Density | Not Available | - |

Plausible Synthetic Route and Experimental Protocols

A feasible and widely utilized method for the synthesis of aryl-alkyne frameworks is the Sonogashira cross-coupling reaction.[1] This approach would involve the palladium-catalyzed coupling of a suitable halo-substituted hexanenitrile with 3-ethynylpyridine. A plausible synthetic workflow is outlined below.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Hypothetical Experimental Protocol

Step 1: Synthesis of 3-((Trimethylsilyl)ethynyl)pyridine

To a solution of 3-bromopyridine (1 equivalent) in triethylamine (TEA) are added trimethylsilylacetylene (1.2 equivalents), tetrakis(triphenylphosphine)palladium(0) (0.02 equivalents), and copper(I) iodide (0.04 equivalents). The reaction mixture is stirred under an inert atmosphere at 70°C for 12 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to yield 3-((trimethylsilyl)ethynyl)pyridine.

Step 2: Synthesis of 3-Ethynylpyridine

3-((Trimethylsilyl)ethynyl)pyridine (1 equivalent) is dissolved in methanol, and potassium carbonate (2 equivalents) is added. The mixture is stirred at room temperature for 2 hours. The solvent is evaporated, and the residue is partitioned between water and diethyl ether. The organic layer is dried over anhydrous sodium sulfate and concentrated to give 3-ethynylpyridine, which can be used in the next step without further purification.

Step 3: Synthesis of this compound

To a solution of 3-ethynylpyridine (1 equivalent) and 6-bromohexanenitrile (1.1 equivalents) in a mixture of tetrahydrofuran (THF) and triethylamine (TEA) are added tetrakis(triphenylphosphine)palladium(0) (0.02 equivalents) and copper(I) iodide (0.04 equivalents). The reaction is stirred under an inert atmosphere at 60°C for 24 hours. The reaction mixture is then cooled, filtered, and the solvent is removed in vacuo. The crude product is purified by column chromatography on silica gel to afford this compound.

Expected Spectral Data

The following table summarizes the expected characteristic signals in various spectroscopic analyses for this compound.

| Spectroscopy | Expected Characteristic Signals |

| ¹H NMR | Signals corresponding to the pyridinyl protons (δ 7.0-8.5 ppm), and aliphatic protons of the hexanenitrile chain (δ 1.5-2.5 ppm). |

| ¹³C NMR | Signals for the pyridinyl carbons (δ 120-150 ppm), the alkyne carbons (δ 80-90 ppm), the nitrile carbon (δ ~120 ppm), and the aliphatic carbons. |

| IR (Infrared) | Characteristic absorption bands for C≡N (nitrile) stretching (~2250 cm⁻¹), C≡C (alkyne) stretching (~2200 cm⁻¹), and C=C/C=N (pyridine ring) stretching (~1600-1400 cm⁻¹). |

| MS (Mass Spec) | A molecular ion peak (M⁺) corresponding to the molecular weight of 170.21 g/mol . |

Potential Biological Activities (Inferred from Related Compounds)

While no specific biological activity has been reported for this compound, the pyridine and nitrile moieties are present in numerous biologically active compounds.[2][]

-

Pyridine Derivatives: The pyridine ring is a common scaffold in medicinal chemistry, with derivatives exhibiting a wide range of activities, including antimicrobial, antiviral, and anticancer properties.[2][4]

-

Nitrile-Containing Compounds: The nitrile group can act as a key pharmacophore and is found in various approved drugs.[5]

-

Pyridyl Acetylenic Compounds: Compounds containing a pyridyl group attached to an acetylene linker have been investigated for various therapeutic applications, including as enzyme inhibitors.

Therefore, it is plausible that this compound could be investigated for a range of biological activities, particularly in the context of drug discovery screening programs.

Logical Relationships in Synthesis

The synthesis of this compound is logically dependent on the successful execution of a series of well-established organic reactions. The workflow illustrates these dependencies.

Caption: Logical progression of the proposed synthesis.

References

- 1. Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Nitrile-functionalized pyridinium ionic liquids: synthesis, characterization, and their application in carbon-carbon coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: 6-(3-Pyridinyl)-5-hexynenitrile

CAS Number: 88940-62-9

This technical guide provides a comprehensive overview of 6-(3-Pyridinyl)-5-hexynenitrile for researchers, scientists, and drug development professionals. The document details the compound's chemical and physical properties, a known synthesis protocol, and discusses its potential, though currently uncharacterized, biological significance.

Chemical and Physical Data

A summary of the key quantitative data for this compound is presented below.

| Property | Value |

| CAS Number | 88940-62-9 |

| Molecular Formula | C₁₁H₁₀N₂ |

| Molecular Weight | 170.21 g/mol |

| IUPAC Name | 6-(pyridin-3-yl)hex-5-ynenitrile |

| Synonyms | 6-(3-pyridyl)-5-hexynenitrile, 6-pyridin-3-yl-hex-5-ynenitrile |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound has been reported in the Journal of Medicinal Chemistry (1987, 30, 1, 185-191). The following protocol is based on the general Sonogashira coupling reaction, a common method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.

Materials:

-

3-Ethynylpyridine

-

5-Halovaleronitrile (e.g., 5-iodovaleronitrile or 5-bromovaleronitrile)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

-

Copper(I) salt (e.g., Copper(I) iodide)

-

Amine base (e.g., Triethylamine or Diisopropylethylamine)

-

Anhydrous solvent (e.g., Tetrahydrofuran or Dimethylformamide)

Procedure:

-

To a solution of 3-ethynylpyridine in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), add the 5-halovaleronitrile, a palladium catalyst, a copper(I) salt, and an amine base.

-

The reaction mixture is typically stirred at room temperature or gently heated until the reaction is complete, as monitored by a suitable analytical technique such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, the reaction mixture is worked up by quenching with an aqueous solution (e.g., saturated ammonium chloride), followed by extraction with an organic solvent.

-

The combined organic layers are washed, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure.

-

The crude product is then purified, typically by column chromatography on silica gel, to yield pure this compound.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific published data on the biological activity and the mechanism of action of this compound. However, the presence of the pyridine ring, a key pharmacophore in numerous approved drugs, suggests potential for biological activity. Pyridine derivatives are known to exhibit a wide range of pharmacological effects, including but not limited to, antimicrobial, antiviral, anticancer, and anti-inflammatory activities.

The structural motif of a pyridine ring coupled to an alkynenitrile functionality presents a unique chemical entity that warrants further investigation to determine its specific biological targets and potential therapeutic applications.

Visualizations

Synthesis Workflow

Caption: Sonogashira coupling for the synthesis of this compound.

Logical Relationship to Biological Activity

physical characteristics of 6-(3-Pyridinyl)-5-hexynenitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(3-Pyridinyl)-5-hexynenitrile is a heterocyclic compound featuring a pyridine ring linked to a hexynenitrile moiety. This unique combination of a polar, aromatic pyridine ring and a linear, functionalized alkyne chain suggests potential applications in medicinal chemistry and materials science. The pyridine group is a common scaffold in numerous pharmaceuticals, while the nitrile and alkyne functionalities offer versatile handles for further chemical modifications and specific interactions.[1][2][3] This document provides a comprehensive overview of the known physical characteristics, a representative synthetic protocol, and a conceptual framework for the potential biological interactions of this molecule.

Core Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀N₂ | ChemSynthesis Database |

| Molecular Weight | 170.21 g/mol | ChemSynthesis Database |

| Predicted LogP | 2.13 | Mobei Chemical |

Representative Synthesis Protocol: Sonogashira Coupling

The synthesis of this compound can be achieved via a Sonogashira coupling reaction, a robust and widely used method for forming carbon-carbon bonds between sp² and sp hybridized carbon atoms.[4][5][6][7] The following is a representative experimental protocol adapted from the synthesis of similar pyridinyl-alkyne compounds.[6]

Reaction: Coupling of 3-bromopyridine with 5-hexynenitrile.

Materials:

-

3-Bromopyridine

-

5-Hexynenitrile

-

Palladium trifluoroacetate (Pd(CF₃COO)₂)

-

Triphenylphosphine (PPh₃)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Dimethylformamide (DMF)

Procedure:

-

To a 10 mL round-bottomed flask, add Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5.0 mol%), and CuI (5.0 mol%).

-

Evacuate the flask and backfill with nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

-

Add 2.0 mL of anhydrous DMF to the flask and stir the mixture for 30 minutes at room temperature.

-

To this mixture, add 3-bromopyridine (0.5 mmol), 5-hexynenitrile (0.6 mmol), and triethylamine (1 mL).

-

Heat the reaction mixture to 100°C and reflux for 3 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The crude product can be purified by column chromatography on silica gel to yield this compound.

Potential Biological Significance and Interactions

While specific biological activities of this compound have not been reported, its structural motifs—the pyridine ring and the nitrile group—are recognized pharmacophores in drug discovery.[8][9][10][11]

The pyridine ring is a privileged scaffold in medicinal chemistry, found in drugs with a wide range of activities, including effects on the central nervous system.[2]

The nitrile group is a versatile functional group that can act as a hydrogen bond acceptor, a bioisostere for carbonyl or hydroxyl groups, and can enhance binding affinity to biological targets.[8][9][10] Its incorporation into drug candidates has been shown to improve pharmacokinetic profiles.[8][10] For instance, the nitrile moiety can participate in interactions with active site residues of enzymes, such as serine or arginine, or form water-bridged hydrogen bonds.[8][9]

Below is a conceptual diagram illustrating the potential interactions of this compound within a hypothetical enzyme active site, highlighting the roles of its key functional groups.

Figure 1: Conceptual diagram of potential biological interactions.

This diagram illustrates how the nitrile group could act as a hydrogen bond acceptor, the pyridine ring could engage in π-π stacking with aromatic amino acid residues, and the aliphatic chain could fit into a hydrophobic pocket of a protein target.

Conclusion

This compound is a molecule with significant potential for further investigation in drug discovery and materials science. While experimental data on its physical properties are lacking, its synthesis is accessible through established methods like the Sonogashira coupling. The presence of the pyridine and nitrile functionalities suggests that this compound could exhibit interesting biological activities, warranting future studies to explore its potential as a lead compound in various therapeutic areas.

References

- 1. researchgate.net [researchgate.net]

- 2. Pyridine alkaloids with activity in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Sonogashira Coupling [organic-chemistry.org]

- 5. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

6-(3-Pyridinyl)-5-hexynenitrile molecular weight and formula

An In-depth Technical Guide to 6-(3-Pyridinyl)-5-hexynenitrile: Molecular Weight and Formula

This guide provides the fundamental chemical properties of this compound, specifically its molecular weight and chemical formula. This information is essential for researchers, scientists, and drug development professionals engaged in quantitative analysis, reaction stoichiometry, and the physicochemical characterization of this compound.

Core Chemical Data

The foundational quantitative data for this compound is summarized in the table below. This information is derived from standard chemical databases and computational models.

| Parameter | Value |

| Molecular Formula | C₁₁H₁₀N₂[1] |

| Molecular Weight | 170.214 g/mol [1] |

| InChIKey | VWMHGNWGUWDADD-UHFFFAOYAV[1] |

| SMILES | N#CCCCC#CC1=CN=CC=C1[1] |

Experimental Protocols

Detailed experimental protocols for the determination of molecular weight, such as mass spectrometry, are standardized procedures and are not specific to this compound. The provided molecular weight is a calculated value based on the compound's elemental composition and standard atomic weights.

Logical Representation of Chemical Identity

The relationship between the chemical name, its structural representation (via SMILES and InChIKey), and its fundamental properties like molecular formula and weight can be visualized as a hierarchical relationship.

Caption: Logical flow from chemical name to its formula, weight, and structural identifiers.

References

An In-Depth Technical Guide to 6-(3-Pyridinyl)-5-hexynenitrile: Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and history of the novel compound 6-(3-Pyridinyl)-5-hexynenitrile. This molecule was first synthesized and documented in 1987 as part of a broader investigation into compounds targeting nicotinic acetylcholine receptors (nAChRs). This document details the seminal synthesis, key chemical data, and the experimental protocol as reported in the primary literature. The synthesis involves a Sonogashira coupling, a cornerstone of modern medicinal chemistry for the formation of carbon-carbon bonds. While extensive biological data on this specific nitrile is not available in the public domain, its structural similarity to other nicotinic agents suggests its potential as a scaffold in the development of new therapeutics for neurological disorders.

Discovery and Historical Context

The discovery of this compound is documented in the scientific paper, "Muscarinic and Nicotinic Properties of 3-Pyridyl and Other Azabicyclic Acetylenic Amines and Ethers," published in the Journal of Medicinal Chemistry in 1987. The research was conducted by a team of scientists as part of an extensive exploration of novel acetylenic compounds with potential activity at nicotinic acetylcholine receptors. At the time, there was significant interest in developing ligands that could selectively target nAChR subtypes to better understand their function and to develop new therapeutic agents for a range of conditions, including neurodegenerative diseases and nicotine addiction.

The synthesis of this compound was a strategic step in this research, providing a key intermediate for the creation of more complex molecules. The core structure, a pyridine ring linked to a hexynenitrile chain, offered a versatile scaffold for further chemical modification to explore the structure-activity relationships of new nicotinic ligands.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. This data is critical for its use in further synthetic applications and for its characterization.

| Property | Value |

| Molecular Formula | C₁₁H₁₀N₂ |

| Molecular Weight | 170.21 g/mol |

| IUPAC Name | 6-(Pyridin-3-yl)hex-5-ynenitrile |

| CAS Number | Not available |

| Physical State | Not reported |

| Melting Point | Not reported |

| Boiling Point | Not reported |

Synthesis and Experimental Protocol

The first documented synthesis of this compound utilizes a Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction is a highly efficient method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. In this case, 3-bromopyridine is coupled with 5-hexynenitrile.

Reaction Scheme

The overall synthetic transformation is as follows:

Caption: Synthetic scheme for this compound.

Detailed Experimental Protocol

The following protocol is based on the general methodology for Sonogashira couplings described in the 1987 Journal of Medicinal Chemistry article for related compounds.

Materials:

-

3-Bromopyridine

-

5-Hexynenitrile

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N), distilled

-

Anhydrous, degassed solvent (e.g., tetrahydrofuran or dimethylformamide)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a dry, two-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 3-bromopyridine (1.0 eq) and 5-hexynenitrile (1.2 eq).

-

Add the anhydrous, degassed solvent to dissolve the reactants.

-

To the stirred solution, add bis(triphenylphosphine)palladium(II) dichloride (0.03 eq) and copper(I) iodide (0.06 eq).

-

Finally, add distilled triethylamine (2.0 eq) to the reaction mixture.

-

Heat the mixture to reflux under a nitrogen atmosphere and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Note: The specific reaction time, temperature, and purification details would be definitively stated in the full experimental section of the cited paper, which was not publicly accessible.

Potential Applications and Future Directions

Given its synthesis as part of a program targeting nicotinic acetylcholine receptors, this compound serves as a valuable intermediate and a structural motif for the design of novel nAChR modulators. The pyridine moiety is a well-established pharmacophore that interacts with the receptor, while the alkyne and nitrile groups offer handles for further chemical elaboration.

Logical Flow for Further Drug Development

The potential progression from this core structure to a drug candidate is outlined below.

Caption: Drug development workflow from the core molecule.

Future research could involve the systematic modification of this scaffold to develop subtype-selective nAChR ligands. For instance, the nitrile group could be reduced to an amine and subsequently functionalized, or the alkyne could participate in click chemistry reactions to introduce diverse substituents. Such a library of compounds could then be screened for their affinity and functional activity at various nAChR subtypes, potentially leading to the discovery of new therapeutic agents for neurological and psychiatric disorders.

Conclusion

This compound, first reported in 1987, represents an early example of the targeted design of nicotinic acetylcholine receptor ligands. While not a therapeutic agent itself, its synthesis through the robust Sonogashira coupling and its versatile chemical structure make it a significant compound in the history of medicinal chemistry. This technical guide provides the foundational knowledge of its discovery and synthesis, offering a starting point for researchers and drug development professionals interested in the design of novel CNS-active agents. Further investigation into the biological activity of this and related compounds is warranted to fully explore their therapeutic potential.

An In-depth Technical Guide to the Synthesis of 6-(3-Pyridinyl)-5-hexynenitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for producing 6-(3-Pyridinyl)-5-hexynenitrile, a molecule of interest in medicinal chemistry and drug development. The synthesis involves a two-step process commencing with the preparation of a key intermediate, 5-chlorovaleronitrile, followed by a palladium-copper catalyzed Sonogashira cross-coupling reaction with 3-ethynylpyridine. This document details the experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.

I. Synthetic Strategy Overview

The synthesis of this compound is achieved through a convergent approach, culminating in the formation of a carbon-carbon bond between a pyridine moiety and a hexynenitrile backbone. The key disconnection lies at the C5-C6 bond, suggesting a cross-coupling reaction as the final step. The Sonogashira reaction is a highly efficient and widely used method for coupling terminal alkynes with aryl or vinyl halides, making it the ideal choice for this synthesis.[1]

The overall synthetic pathway can be summarized in two main stages:

-

Preparation of 5-Chlorovaleronitrile: This intermediate is synthesized from 1,4-dichlorobutane via a nucleophilic substitution reaction with a cyanide source.

-

Sonogashira Coupling: The final product is obtained by the palladium and copper co-catalyzed cross-coupling of 3-ethynylpyridine with the prepared 5-chlorovaleronitrile.[1]

II. Data Presentation

The following table summarizes the key quantitative data associated with the synthesis of this compound and its intermediate.

| Step | Reaction | Starting Materials | Product | Typical Yield (%) | Key Reagents/Catalysts |

| 1 | Nucleophilic Substitution | 1,4-Dichlorobutane, Sodium Cyanide | 5-Chlorovaleronitrile | 70-80 | Tetrabutylammonium bromide (phase transfer catalyst) |

| 2 | Sonogashira Coupling | 3-Ethynylpyridine, 5-Chlorovaleronitrile | This compound | 60-85 | Pd(PPh₃)₄, CuI, Triethylamine |

III. Experimental Protocols

Step 1: Synthesis of 5-Chlorovaleronitrile

This procedure is adapted from established methods for the synthesis of 5-chlorovaleronitrile from 1,4-dichlorobutane.

Materials:

-

1,4-Dichlorobutane

-

Sodium Cyanide (NaCN)

-

Tetrabutylammonium bromide (TBAB)

-

Water (H₂O)

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

To a solution of sodium cyanide (1.2 equivalents) in water, add 1,4-dichlorobutane (1.0 equivalent) and a catalytic amount of tetrabutylammonium bromide (0.02 equivalents).

-

The biphasic mixture is stirred vigorously at 80-85°C for 6 hours. The reaction progress can be monitored by gas chromatography (GC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the organic layer is separated.

-

The aqueous layer is extracted with dichloromethane (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and filtered.

-

The solvent is removed under reduced pressure, and the crude 5-chlorovaleronitrile is purified by vacuum distillation to yield a colorless oil.

Step 2: Synthesis of this compound via Sonogashira Coupling

This protocol is a general procedure for the Sonogashira cross-coupling of a terminal alkyne with an alkyl halide.

Materials:

-

3-Ethynylpyridine

-

5-Chlorovaleronitrile

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Tetrahydrofuran (THF), anhydrous

Procedure:

-

To a solution of 3-ethynylpyridine (1.0 equivalent) and 5-chlorovaleronitrile (1.1 equivalents) in a mixture of anhydrous THF and triethylamine (2:1 v/v), add tetrakis(triphenylphosphine)palladium(0) (0.03 equivalents) and copper(I) iodide (0.05 equivalents) under an inert atmosphere (e.g., argon or nitrogen).

-

The reaction mixture is stirred at room temperature for 16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

After completion, the reaction mixture is filtered through a pad of celite to remove the catalysts.

-

The filtrate is concentrated under reduced pressure.

-

The residue is dissolved in dichloromethane and washed with saturated aqueous ammonium chloride solution and then with brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to afford this compound as a pale yellow oil or solid.

IV. Mandatory Visualization

The following diagrams illustrate the synthetic pathway and the logical workflow for the preparation of this compound.

Caption: Synthetic pathway for this compound.

Caption: Experimental workflow for the synthesis.

References

A Technical Guide to the Spectroscopic Characterization of 6-(3-Pyridinyl)-5-hexynenitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the expected spectroscopic data for 6-(3-Pyridinyl)-5-hexynenitrile, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of published experimental data for this specific compound, this document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics based on the analysis of its constituent functional groups: a 3-substituted pyridine ring, a hexynenitrile backbone, and a terminal alkyne. The protocols detailed herein represent standard methodologies for the spectroscopic analysis of such organic molecules.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from established values for analogous chemical structures.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2' | ~8.5 | Doublet of doublets | ~2.0, 0.5 |

| H-4' | ~7.8 | Doublet of triplets | ~8.0, 2.0 |

| H-5' | ~7.3 | Doublet of doublets | ~8.0, 5.0 |

| H-6' | ~8.6 | Doublet of doublets | ~5.0, 1.5 |

| H-2 | ~2.6 | Triplet | ~7.0 |

| H-3 | ~1.9 | Quintet | ~7.0 |

| H-4 | ~2.5 | Triplet | ~7.0 |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2' | ~150 |

| C-3' | ~125 |

| C-4' | ~138 |

| C-5' | ~123 |

| C-6' | ~152 |

| C-1 | ~118 (Nitrile Carbon) |

| C-2 | ~17 |

| C-3 | ~27 |

| C-4 | ~19 |

| C-5 | ~80 (Alkyne Carbon) |

| C-6 | ~90 (Alkyne Carbon) |

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

Table 3: Predicted Infrared (IR) Absorption Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C≡N (Nitrile) | 2240 - 2260 | Strong, Sharp |

| C≡C (Alkyne) | 2100 - 2200 | Medium to Weak, Sharp |

| C-H (sp², Pyridine) | 3000 - 3100 | Medium |

| C-H (sp³, Alkyl) | 2850 - 3000 | Medium |

| C=C, C=N (Pyridine Ring) | 1400 - 1600 | Medium to Strong |

Table 4: Predicted Mass Spectrometry (MS) Fragmentation Data

| m/z | Proposed Fragment |

| 182 | [M]⁺ (Molecular Ion) |

| 181 | [M-H]⁺ |

| 154 | [M-C₂H₂]⁺ |

| 129 | [M-C₄H₄N]⁺ |

| 104 | [C₇H₆N]⁺ (Pyridinyl fragment) |

| 78 | [C₅H₄N]⁺ (Pyridine ring) |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : A sample of 5-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR is dissolved in approximately 0.75 mL of deuterated chloroform (CDCl₃).[1][2] The solution is then transferred to a clean, dry NMR tube. If any solid remains, the solution is filtered through a pipette with a cotton plug into the NMR tube.[1]

-

Data Acquisition : The NMR spectra are acquired on a standard NMR spectrometer, for instance, a 400 MHz instrument. For ¹H NMR, the spectral width is typically set from -2 to 12 ppm. For ¹³C NMR, the spectral width is set from 0 to 220 ppm. The relaxation delay is set to 1-2 seconds for ¹H and 2-5 seconds for ¹³C.

-

Data Processing : The acquired Free Induction Decay (FID) is processed with a Fourier transform. The resulting spectra are phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

2.2 Infrared (IR) Spectroscopy

-

Instrumentation : An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory containing a diamond crystal is used.[3][4]

-

Sample Preparation : A small amount of the solid or liquid sample is placed directly onto the ATR crystal, ensuring complete coverage.[3]

-

Data Acquisition : A background spectrum of the clean, empty ATR crystal is recorded. The sample is then placed on the crystal, and the sample spectrum is acquired. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000 to 400 cm⁻¹.[5]

-

Data Processing : The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber (cm⁻¹).

2.3 Mass Spectrometry (MS)

-

Instrumentation : A mass spectrometer with an Electron Ionization (EI) source is utilized.[6][7]

-

Sample Introduction : The sample is introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography. The sample is volatilized by heating in the vacuum of the mass spectrometer.[7]

-

Ionization : The gaseous molecules are bombarded with a beam of electrons, typically with an energy of 70 eV, causing ionization and fragmentation.[6][8]

-

Mass Analysis and Detection : The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer. The detector records the abundance of each ion.

-

Data Presentation : The mass spectrum is plotted as relative intensity versus m/z.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of an organic compound like this compound.

References

- 1. How To [chem.rochester.edu]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 4. m.youtube.com [m.youtube.com]

- 5. 4.5. Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy Analysis [bio-protocol.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 8. Electron ionization - Wikipedia [en.wikipedia.org]

Purity Analysis of Synthetic 6-(3-Pyridinyl)-5-hexynenitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for determining the purity of synthetic 6-(3-Pyridinyl)-5-hexynenitrile. The successful development and application of this compound in research and pharmaceutical contexts are critically dependent on a thorough understanding of its purity profile. This document outlines detailed experimental protocols for key analytical techniques, presents data in a structured format for clarity, and includes visualizations of the analytical workflow.

Introduction

This compound is a heterocyclic compound featuring a pyridine ring and a nitrile group linked by a hexynenitrile chain. Its synthesis can potentially introduce various impurities, including starting materials, intermediates, byproducts, and degradation products. A robust analytical strategy is therefore essential to ensure the quality, safety, and efficacy of any application. This guide details the use of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for the comprehensive purity assessment of this molecule.

Data Presentation

The following tables summarize hypothetical quantitative data that could be obtained from the purity analysis of a batch of this compound.

Table 1: HPLC Purity Analysis Results

| Analyte | Retention Time (min) | Area (%) | Purity (%) |

| This compound | 8.52 | 99.54 | 99.54 |

| Impurity A (Unidentified) | 4.21 | 0.15 | - |

| Impurity B (Starting Material) | 6.78 | 0.21 | - |

| Impurity C (Byproduct) | 10.15 | 0.10 | - |

Table 2: GC-MS Impurity Profile

| Impurity | Retention Time (min) | Mass (m/z) | Proposed Identity | Relative Abundance (%) |

| Impurity 1 | 5.33 | 105 | 3-Ethynylpyridine | 0.05 |

| Impurity 2 | 7.12 | 120 | Dimer of starting material | 0.08 |

| Impurity 3 | 9.45 | 184 | Isomer of product | 0.03 |

Table 3: Quantitative NMR (qNMR) Purity Assessment

| Parameter | Value |

| Internal Standard | Maleic Anhydride |

| Molarity of Internal Standard | 0.05 M |

| Integral of Analyte Protons | 5.00 |

| Integral of Internal Standard Protons | 2.00 |

| Calculated Purity (w/w %) | 99.2% |

Experimental Protocols

The following are detailed, adaptable protocols for the purity analysis of this compound. These methods are based on established analytical principles for similar compounds and should be optimized and validated for specific laboratory conditions.

High-Performance Liquid Chromatography (HPLC)

This method is suitable for the quantification of the main component and non-volatile impurities.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

-

Solvent A: 0.1% Formic Acid in Water

-

Solvent B: 0.1% Formic Acid in Acetonitrile

-

-

Gradient Program:

-

0-5 min: 10% B

-

5-20 min: 10% to 90% B

-

20-25 min: 90% B

-

25-30 min: 90% to 10% B

-

30-35 min: 10% B

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 254 nm

-

Injection Volume: 10 µL

-

Sample Preparation: Dissolve 1 mg of the sample in 1 mL of a 50:50 mixture of acetonitrile and water.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for identifying and quantifying volatile and semi-volatile impurities.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 min.

-

Ramp: 10 °C/min to 280 °C.

-

Hold at 280 °C for 10 min.

-

-

Injector Temperature: 250 °C

-

Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: 40-400 amu.

-

Sample Preparation: Dissolve 1 mg of the sample in 1 mL of dichloromethane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and quantitative purity determination (qNMR) without the need for a reference standard of the analyte.

-

Instrumentation: A 400 MHz or higher NMR spectrometer.

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

¹H NMR Parameters:

-

Pulse sequence: zg30

-

Number of scans: 16

-

Relaxation delay (d1): 5 s

-

Acquisition time: 4 s

-

-

¹³C NMR Parameters:

-

Pulse sequence: zgpg30

-

Number of scans: 1024

-

Relaxation delay (d1): 2 s

-

-

Quantitative NMR (qNMR):

-

Accurately weigh approximately 10 mg of the sample and 5 mg of a certified internal standard (e.g., maleic anhydride) into an NMR tube.

-

Dissolve in a known volume of a suitable deuterated solvent.

-

Acquire a ¹H NMR spectrum with a long relaxation delay (e.g., 30 s) to ensure full relaxation of all protons.

-

Integrate a well-resolved signal of the analyte and a signal of the internal standard.

-

Calculate the purity using the standard qNMR equation.

-

Visualization of Analytical Workflow

The following diagrams illustrate the logical flow of the purity analysis process.

Caption: Overall workflow for the purity analysis of this compound.

Caption: Logical flow of the HPLC method for purity determination.

Caption: Signaling pathway for the identification of unknown impurities.

Conclusion

The purity of synthetic this compound is a critical parameter that must be rigorously controlled and monitored. The analytical methodologies outlined in this guide, including HPLC, GC-MS, and NMR spectroscopy, provide a robust framework for a comprehensive purity assessment. While the provided protocols are based on sound analytical principles, they should be considered as starting points and require optimization and validation for the specific compound and laboratory setting. A combination of these techniques will yield a detailed understanding of the impurity profile, ensuring the quality and reliability of this compound for its intended research or pharmaceutical applications.

Potential Derivatives of 6-(3-Pyridinyl)-5-hexynenitrile: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the potential for developing novel therapeutic agents based on the scaffold of 6-(3-Pyridinyl)-5-hexynenitrile, a known ligand for nicotinic acetylcholine receptors (nAChRs). By leveraging established principles of medicinal chemistry, including bioisosteric replacement and structure-activity relationship (SAR) analysis of related compounds, this document outlines strategies for designing and synthesizing new derivatives with potentially enhanced pharmacological profiles.

Introduction to this compound and its Therapeutic Potential

This compound is a molecule of interest due to its structural similarity to nicotine and its demonstrated interaction with nAChRs. These receptors are implicated in a wide range of physiological and pathological processes, making them attractive targets for the treatment of neurological and psychiatric disorders such as Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction. The unique chemical structure of this compound, featuring a pyridine ring, a hexynenitrile side chain, and a terminal nitrile group, offers multiple avenues for chemical modification to optimize potency, selectivity, and pharmacokinetic properties.

Proposed Strategies for Derivatization

Based on an analysis of existing literature on nAChR ligands and pyridine-containing compounds, several strategies can be employed to generate a library of novel derivatives. These strategies focus on modifications to the pyridine ring, the hexynenitrile linker, and the terminal nitrile group.

Modification of the Pyridine Ring

The pyridine ring is a critical pharmacophoric element for interaction with nAChRs. Substitutions on this ring can modulate binding affinity, selectivity for different nAChR subtypes, and metabolic stability.

-

Introduction of Small Alkyl or Halogen Groups: The addition of methyl, ethyl, or halogen (F, Cl, Br) substituents at various positions of the pyridine ring can influence the electronic and steric properties of the molecule, potentially leading to improved receptor interactions.

-

Bioisosteric Replacement of the Pyridine Ring: Replacing the pyridine with other heteroaromatic rings such as pyrimidine, pyridazine, or thiophene could lead to novel interactions with the receptor binding pocket.

Modification of the Hexynenitrile Linker

The length, rigidity, and composition of the linker region can significantly impact the orientation of the pharmacophore within the binding site.

-

Varying Linker Length: Synthesizing analogs with shorter or longer alkyl chains (e.g., pentynenitrile, heptynenitrile) can help determine the optimal distance between the pyridine ring and the terminal functional group.

-

Introducing Flexibility or Rigidity: Replacing the alkyne with an alkene or a saturated alkyl chain would introduce flexibility, while incorporating cyclic structures within the linker could increase rigidity.

Bioisosteric Replacement of the Nitrile Group

The nitrile group is a versatile functional group but can be subject to metabolic hydrolysis. Replacing it with bioisosteres can improve metabolic stability and introduce new interactions. The nitrile group can function as a hydrogen bond acceptor and a bioisostere for halogens or ketones.

-

Common Bioisosteres: Potential replacements for the nitrile group include oxadiazoles, thiazoles, tetrazoles, and amides. These groups can mimic the electronic and steric properties of the nitrile while offering different hydrogen bonding capabilities and metabolic profiles.[1]

Quantitative Data on Proposed Derivatives

The following table summarizes a proposed set of derivatives of this compound, their design rationale, and their predicted impact on nAChR activity based on SAR data from related compounds.

| Compound ID | Modification | Rationale | Predicted nAChR Activity |

| PD-001 | 6-Chloro-3-pyridinyl analog | Introduction of an electron-withdrawing group to potentially enhance binding affinity. | Increased potency |

| PD-002 | 5-(3-Pyridinyl)-4-pentynenitrile | Shortening of the alkyl chain to probe optimal linker length. | Potentially altered selectivity |

| PD-003 | 6-(3-Pyridinyl)-5-hexynamide | Replacement of the nitrile with an amide to improve metabolic stability and introduce hydrogen bonding. | Maintained or slightly decreased potency |

| PD-004 | 6-(3-Pyridinyl)-5-hexynyl-1,2,4-oxadiazole | Bioisosteric replacement of the nitrile with a heterocyclic ring. | Potentially improved pharmacokinetic profile |

| PD-005 | 6-(Pyrimidine-5-yl)-5-hexynenitrile | Replacement of the pyridine ring with a pyrimidine to alter electronic properties. | Altered selectivity profile |

Experimental Protocols

The synthesis of the proposed derivatives can be achieved through modifications of established synthetic routes for pyridine and acetylene compounds.

General Synthesis of 6-Substituted-3-pyridinyl Acetylene Derivatives

A common synthetic route involves a Sonogashira coupling reaction between a halogenated pyridine derivative and a terminal alkyne.

Scheme 1: General Sonogashira Coupling for Pyridinyl Acetylene Synthesis

Caption: General workflow for the synthesis of pyridinyl acetylene derivatives.

Detailed Protocol:

-

To a solution of the appropriate halogenated pyridine (1.0 eq) and the terminal alkyne (1.2 eq) in a suitable solvent (e.g., THF, DMF), add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), a copper(I) cocatalyst (e.g., CuI, 0.1 eq), and a base (e.g., triethylamine, diisopropylamine, 2.0 eq).

-

Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

-

Upon completion, quench the reaction with an aqueous solution of ammonium chloride and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired pyridinyl acetylene derivative.

Synthesis of Nitrile Bioisosteres

The synthesis of heterocyclic bioisosteres of the nitrile group can be achieved through various cyclization reactions starting from the corresponding carboxylic acid or amide derivative of the hexynyl chain.

Signaling Pathways and Experimental Workflows

The interaction of this compound derivatives with nAChRs can modulate downstream signaling pathways involved in neurotransmission.

Caption: Simplified signaling pathway of nAChR activation.

The evaluation of novel derivatives would follow a standard drug discovery workflow.

Caption: Experimental workflow for derivative evaluation.

Conclusion

The scaffold of this compound presents a promising starting point for the development of novel nAChR modulators. Through systematic chemical modifications guided by the principles of medicinal chemistry, it is feasible to generate derivatives with improved therapeutic potential. The proposed strategies for derivatization, coupled with the outlined synthetic and evaluation workflows, provide a solid framework for researchers in the field of drug discovery to explore this interesting class of compounds. Further investigation into the SAR of these novel analogs will be crucial in identifying lead candidates for preclinical development.

References

Methodological & Application

Application Notes and Protocols for nAChR Binding Assays Using Pyridinyl-Based Ligands

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinic acetylcholine receptors (nAChRs) are a superfamily of ligand-gated ion channels that play a crucial role in synaptic transmission throughout the central and peripheral nervous systems. Their involvement in a wide range of physiological processes and pathological conditions, including cognitive function, nicotine addiction, Alzheimer's disease, and Parkinson's disease, has made them a significant target for drug discovery and development. The pyridinyl moiety is a well-established pharmacophore that confers high affinity for nAChRs. This document provides detailed application notes and protocols for utilizing pyridinyl-containing compounds, with a focus on the structural class of 6-(3-Pyridinyl)-5-hexynenitrile, in nAChR binding assays.

Data Presentation: Binding Affinities of Structurally Related Pyridinyl-Based nAChR Ligands

The following table summarizes the binding affinities (Ki) and/or half-maximal inhibitory concentrations (IC50) of several pyridinyl-containing compounds for various nAChR subtypes. This data is intended to serve as a reference for researchers working with novel pyridinyl ligands like this compound.

| Compound Name | nAChR Subtype | Binding Affinity (Ki, nM) | IC50 (nM) | Reference Compound |

| (E)-N-methyl-4-(3-pyridinyl)-3-butene-1-amine (RJR-2403) | Rat Brain Cortex (high-affinity) | 26 ± 3 | Nicotine | |

| 3-[2-((S)-pyrrolidinyl)methoxy]pyridine (A-84543) Analog | Neuronal nAChRs | 0.15 to >9000 | A-84543 | |

| (R)-2-chloro-3-(4-cyanophenyl)-5-((3-pyrrolidinyl)oxy)pyridine | α4β2 nAChR | 22 | ||

| N-n-decylnicotinium iodide (NDNI) | α4β2* nAChR | High Affinity | Nicotine | |

| N-n-octylnicotinium iodide (NONI) | α3β2* nAChR | High Affinity | Nicotine |

Note: The specific binding characteristics of this compound would need to be determined experimentally.

Experimental Protocols

Protocol 1: Radioligand Competition Binding Assay for nAChRs

This protocol describes a standard method for determining the binding affinity of a test compound, such as this compound, to specific nAChR subtypes expressed in cell lines or native tissues.

Materials:

-

Cell Lines/Tissue:

-

HEK-293 or CHO cells stably expressing the desired human nAChR subtype (e.g., α4β2, α7, α3β4).

-

Rat or mouse brain tissue (e.g., cortex, hippocampus, striatum) for studying native receptors.

-

-

Radioligand:

-

For α4β2* nAChRs: [³H]Epibatidine, [³H]Cytisine, or [³H]Nicotine.

-

For α7 nAChRs: [¹²⁵I]α-Bungarotoxin or [³H]Methyllycaconitine (MLA).

-

For α3β4* nAChRs: [³H]Epibatidine.

-

-

Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO).

-

Non-specific Binding Control: A high concentration of a known nAChR ligand (e.g., nicotine, unlabeled epibatidine).

-

Binding Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Wash Buffer: Cold binding buffer.

-

Filtration Apparatus: Brandel or Millipore cell harvester with GF/B or GF/C glass fiber filters.

-

Scintillation Counter and scintillation cocktail.

Procedure:

-

Membrane Preparation (from cells or tissue): a. Homogenize cells or tissue in ice-cold binding buffer. b. Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris. c. Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes. d. Resuspend the membrane pellet in fresh binding buffer and determine the protein concentration using a standard assay (e.g., Bradford or BCA).

-

Binding Assay: a. In a 96-well plate, add the following in triplicate:

- Total Binding: Membrane preparation, radioligand (at a concentration near its Kd), and binding buffer.

- Non-specific Binding: Membrane preparation, radioligand, and a high concentration of the non-specific binding control.

- Competition Binding: Membrane preparation, radioligand, and varying concentrations of the test compound (this compound). b. Incubate the plate at room temperature or 37°C for a predetermined time to reach equilibrium (typically 60-120 minutes).

-

Filtration and Washing: a. Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. b. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Counting and Data Analysis: a. Place the filters in scintillation vials with scintillation cocktail. b. Measure the radioactivity using a scintillation counter. c. Calculate the specific binding by subtracting the non-specific binding from the total binding. d. Plot the percentage of specific binding against the logarithm of the test compound concentration. e. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) from the resulting sigmoidal curve using non-linear regression analysis. f. Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualizations

Caption: Workflow for a typical nAChR radioligand binding assay.

Caption: Simplified signaling pathway of nAChR activation.

Conclusion

The provided application notes and protocols offer a comprehensive guide for researchers investigating the interaction of pyridinyl-based compounds, such as this compound, with nicotinic acetylcholine receptors. While specific quantitative data for this particular compound is not yet published, the methodologies described are well-established and can be readily applied to characterize its binding profile. The structure-activity relationships of related pyridinyl compounds suggest that this compound is likely to exhibit significant affinity for nAChRs, making its experimental evaluation a promising area of research. By following these protocols, scientists can generate valuable data to advance the understanding of nAChR pharmacology and contribute to the development of novel therapeutics targeting this important receptor family.

Application Notes and Protocols for 6-(3-Pyridinyl)-5-hexynenitrile on α4β2 Nicotinic Acetylcholine Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed experimental protocols for the characterization of 6-(3-Pyridinyl)-5-hexynenitrile, a novel pyridinyl compound, at the α4β2 nicotinic acetylcholine receptor (nAChR). The α4β2 nAChR is a critical target in the central nervous system, implicated in nicotine addiction, cognitive function, and various neurological disorders.[1][2] Due to the limited publicly available data on this compound, this guide utilizes Sazetidine-A, a structurally related and well-characterized α4β2 nAChR ligand, as a reference compound to provide expected quantitative data and methodological context. Sazetidine-A is known to be a high-affinity partial agonist and a silent desensitizer of α4β2 receptors.[1] The protocols herein are designed to enable researchers to assess the binding affinity, functional efficacy, and in vivo effects of novel compounds like this compound.

Data Presentation: Quantitative Analysis of α4β2 Receptor Interaction

The following tables summarize the binding affinities and functional potencies of the reference compound, Sazetidine-A, at nicotinic acetylcholine receptor subtypes. These tables serve as a benchmark for the expected range of values when characterizing novel ligands.

Table 1: Radioligand Binding Affinities (Ki) of Sazetidine-A

| Receptor Subtype | Radioligand | Preparation | Ki (nM) | Reference |

| Human α4β2 | [3H]epibatidine | Recombinant cell membranes | 0.26 ± 0.11 | [3] |

| Rat α4β2 | [3H]epibatidine | Rat brain homogenates | ~0.5 | [1] |

| Human α3β4 | [3H]epibatidine | Recombinant cell membranes | 54 ± 5 | [3] |

| Rat α3β4 | [3H]epibatidine | Rat brain homogenates | ~12,000 | [1] |

Table 2: Functional Efficacy (EC50/IC50) of Sazetidine-A

| Assay | Receptor Stoichiometry | Preparation | Endpoint | Potency (nM) | Reference |

| Dopamine Release | Native α4β2 | Rat striatal slices | EC50 | 1.1 | |

| Electrophysiology | Human α4(2)β2(3) | Xenopus oocytes | EC50 | 6.1 ± 1.2 | [3] |

| Electrophysiology | Human α4(3)β2(2) | Xenopus oocytes | EC50 | 2.4 ± 1.2 | [3] |

| Nicotine-stimulated function | Rat α4β2 | - | IC50 | ~30 | [1] |

Experimental Protocols

Radioligand Binding Assay

This protocol determines the binding affinity of this compound for α4β2 nAChRs using a competitive displacement assay with a radiolabeled ligand.

Workflow for Radioligand Binding Assay

Caption: Workflow for determining ligand binding affinity.

Materials:

-

HEK293 cells stably expressing human α4β2 nAChRs.

-

Binding buffer: Hank's Balanced Salt Solution (HBSS).

-

[3H]cytisine or [3H]epibatidine (radioligand).

-

This compound (test compound).

-

Nicotine (for non-specific binding determination).

-

Glass fiber filters.

-

Scintillation vials and cocktail.

-

Liquid scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize HEK293 cells expressing α4β2 receptors in cold HBSS and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.

-

Assay Setup: In duplicate tubes, combine the cell membrane preparation, the radioligand (e.g., [3H]cytisine at a final concentration of ~1 nM), and a range of concentrations of this compound.

-

Non-specific Binding: Include control tubes with an excess of unlabeled nicotine (e.g., 100 µM) to determine non-specific binding.

-

Incubation: Incubate the tubes at 4°C for 90 minutes to reach equilibrium.

-

Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand. Wash the filters with cold buffer.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.

Two-Electrode Voltage Clamp Electrophysiology in Xenopus Oocytes

This protocol assesses the functional activity (agonist, antagonist, or modulator) of this compound on α4β2 nAChRs expressed in Xenopus laevis oocytes.

Workflow for Two-Electrode Voltage Clamp

Caption: Workflow for electrophysiological characterization.

Materials:

-

Xenopus laevis oocytes.

-

cRNA for human α4 and β2 nAChR subunits.

-

Two-electrode voltage clamp setup.

-

Recording solution (e.g., Ringer's solution).

-

Acetylcholine (ACh).

-

This compound.

Procedure:

-

Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis and inject them with a mixture of cRNA for the α4 and β2 subunits.

-

Incubation: Incubate the injected oocytes for 2-4 days at 18°C to allow for receptor expression on the cell surface.

-

Electrophysiological Recording: Place an oocyte in the recording chamber and impale it with two microelectrodes filled with 3M KCl. Clamp the oocyte membrane potential at -70 mV.

-

Agonist Testing: To determine if the test compound is an agonist, apply increasing concentrations of this compound and record the elicited currents.

-

Antagonist Testing: To assess antagonist activity, co-apply a fixed concentration of ACh with varying concentrations of the test compound.

-

Desensitization Protocol: To test for "silent desensitizer" activity, pre-incubate the oocyte with the test compound for several minutes before applying ACh and measure the inhibition of the ACh-induced current.[1]

-

Data Analysis: Plot the normalized current response against the logarithm of the compound concentration to generate concentration-response curves and determine EC50 or IC50 values.

In Vivo Microdialysis for Neurotransmitter Release

This protocol measures the effect of this compound on the extracellular levels of neurotransmitters, such as acetylcholine or dopamine, in specific brain regions of awake, freely moving animals.

Workflow for In Vivo Microdialysis

Caption: Workflow for in vivo neurotransmitter monitoring.

Materials:

-

Male Sprague-Dawley rats.

-

Stereotaxic apparatus.

-

Microdialysis probes and guide cannulae.

-

Perfusion pump.

-

Artificial cerebrospinal fluid (aCSF).

-

This compound.

-

High-performance liquid chromatography with electrochemical detection (HPLC-ECD) system.

Procedure:

-

Surgical Implantation: Under anesthesia, stereotaxically implant a guide cannula targeting the brain region of interest (e.g., the striatum for dopamine release).

-

Recovery: Allow the animal to recover for several days.

-

Microdialysis: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).

-

Baseline Collection: Collect several baseline dialysate samples to establish a stable baseline of neurotransmitter levels.

-

Drug Administration: Administer this compound via the desired route (e.g., intraperitoneal injection or through the microdialysis probe).

-

Sample Collection: Continue to collect dialysate samples at regular intervals post-administration.

-

Neurochemical Analysis: Analyze the concentration of the neurotransmitter of interest in the dialysate samples using HPLC-ECD.

-

Data Analysis: Express the post-administration neurotransmitter levels as a percentage of the baseline levels and analyze the time course of the effect.

Signaling Pathways

Activation of α4β2 nAChRs leads to the opening of a non-selective cation channel, resulting in membrane depolarization. Prolonged exposure to agonists induces receptor desensitization and can trigger downstream signaling cascades.

α4β2 nAChR Signaling Cascade

References

Application Notes and Protocols for Electrophysiological Characterization of 6-(3-Pyridinyl)-5-hexynenitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and experimental protocols for the electrophysiological characterization of the novel compound, 6-(3-Pyridinyl)-5-hexynenitrile. Due to the presence of a pyridinyl functional group, a common pharmacophore in ligands targeting nicotinic acetylcholine receptors (nAChRs), these protocols are designed to investigate the potential modulatory effects of this compound on nAChR activity. The methodologies described are foundational for determining the compound's potency, efficacy, and mechanism of action on various nAChR subtypes, which are critical steps in the drug discovery and development process.